N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is a tripeptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a carboxyl group, and a cysteinyl residue, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine typically involves the condensation of L-cysteine, L-alloisoleucine, and a suitable amino acid derivative. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions usually include an inert atmosphere, controlled temperature, and pH to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine undergoes various chemical reactions, including:
Oxidation: The cysteinyl residue can undergo oxidation to form disulfide bonds, which can impact the compound’s stability and reactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cysteinyl residue can lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the catalytic process. Additionally, its ability to form disulfide bonds can impact protein structure and function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-valine
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-alloisoleucine
Uniqueness
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is unique due to its specific amino acid composition and stereochemistry. The presence of L-alloisoleucine distinguishes it from other similar compounds, potentially leading to different biological activities and applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
79866-62-9 |
---|---|
Molecular Formula |
C15H27N3O6S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-amino-6-[[(2R)-1-[[(1S,2R)-1-carboxy-2-methylbutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C15H27N3O6S/c1-3-8(2)12(15(23)24)18-13(20)10(7-25)17-11(19)6-4-5-9(16)14(21)22/h8-10,12,25H,3-7,16H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9?,10+,12+/m1/s1 |
InChI Key |
ISZJLVZGCVZWID-NWHKXXDESA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCCC(C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.